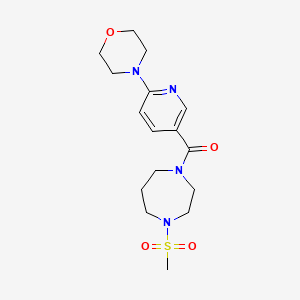
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone, also known as MMMP, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. MMMP is a kinase inhibitor that has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.
Wirkmechanismus
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone inhibits the activity of several kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to the inhibition of cell growth and survival. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects
In preclinical studies, (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its specificity for kinases involved in cancer cell growth and survival. This makes it a promising candidate for cancer therapy with potentially fewer side effects than traditional chemotherapy. However, one limitation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone. One direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the evaluation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in animal models before it can be tested in clinical trials.
Synthesemethoden
The synthesis of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone involves a multi-step process that includes the reaction of 4-methylsulfonyl-1,4-diazepan-1-amine with 6-bromo-4-(morpholin-4-yl)pyridine-3-carbaldehyde, followed by the addition of a methoxy group to the pyridine ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including AKT, PI3K, and mTOR, which are involved in cell growth, survival, and proliferation. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(4-methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(22,23)20-6-2-5-19(7-8-20)16(21)14-3-4-15(17-13-14)18-9-11-24-12-10-18/h3-4,13H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOQKQPVKTWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
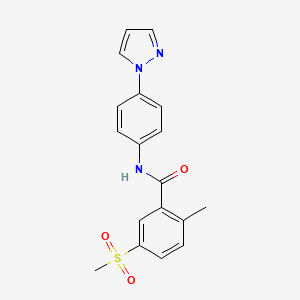

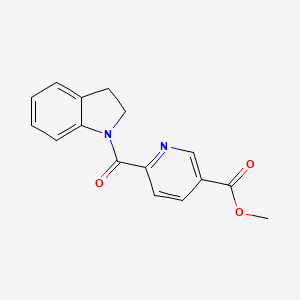
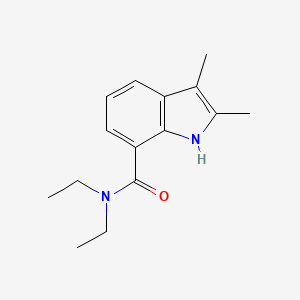
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)

![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)

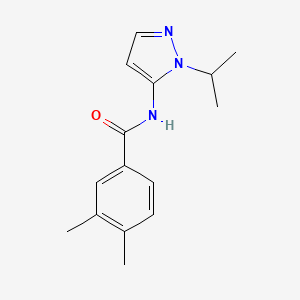
![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)